methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate
Description
Structure
3D Structure
Properties
CAS No. |
1249985-35-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxo-4-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15-2)10(13)7-9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
LYVIVSUHQUKZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=N1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Methyl 3 Oxo 4 Pyridin 2 Yl Butanoate
Retrosynthetic Analysis and Disconnection Strategies
Retrosynthetic analysis of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate suggests several plausible disconnection points. The most logical strategies involve cleaving the bonds formed during the main carbon-carbon bond-forming reactions.
Disconnection A (Cα-Cβ Bond): This is the most common disconnection for β-keto esters, corresponding to a Claisen-type condensation. This pathway disconnects the molecule into an enolate derived from methyl propanoate and an acylating agent such as methyl 2-pyridylacetate (B8455688). This approach builds the core butanoyl chain attached to the pyridine (B92270) ring, requiring a subsequent α-methylation step.
Disconnection B (Cα-Methyl and Cα-Cβ Bonds): A more convergent approach involves disconnecting the α-methyl group and the Cα-Cβ bond. This leads back to a dianion of a simpler β-keto ester, methyl 3-oxo-4-(pyridin-2-yl)butanoate, or more fundamentally, to 2-acetylpyridine (B122185) and dimethyl carbonate. This strategy implies forming the β-keto ester first and then performing a selective alkylation.
Disconnection C (Acyl Group): An alternative disconnection breaks the bond between the carbonyl carbon and the pyridinylmethylene group. This points towards the acylation of a methyl propanoate enolate with an activated derivative of 2-pyridylacetic acid.
These disconnections form the basis for the forward synthetic strategies discussed in the following sections.
Classical Condensation Reactions in the Formation of β-Keto Esters
The formation of the β-keto ester functional group is a cornerstone of organic synthesis, with several classical reactions being applicable.
The Claisen condensation is a fundamental reaction for synthesizing β-keto esters by coupling two ester molecules. libretexts.orgorganic-chemistry.org For a molecule like this compound, a "crossed" or "mixed" Claisen condensation is required, as the ester precursors are different. libretexts.orgmasterorganicchemistry.com
A viable route involves the reaction between methyl 2-pyridylacetate and methyl propanoate. To avoid a complex mixture of all four possible products (two self-condensation and two crossed-condensation products), the reaction must be directed. organic-chemistry.org This is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester (in this case, methyl propanoate) before adding the second ester (methyl 2-pyridylacetate), which acts as the electrophilic acylating agent. The reaction proceeds via nucleophilic acyl substitution.
Table 1: Representative Conditions for Crossed Claisen Condensation
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| Enolate Formation | Methyl propanoate | - | LDA | THF | -78 °C | Lithium enolate |
| Acylation | Lithium enolate | Methyl 2-pyridylacetate | - | THF | -78 °C to RT | Methyl 3-oxo-4-(pyridin-2-yl)butanoate |
This initial product would then require α-methylation as a subsequent step.
The acetoacetic ester synthesis is a versatile method for producing ketones and can be adapted to synthesize β-keto esters. wikipedia.org A key feature of this synthesis is the use of an active methylene (B1212753) compound, which is easily deprotonated and alkylated. openochem.org
One variant applicable here involves the acylation of the enolate of methyl propanoate. This is conceptually similar to the directed crossed Claisen condensation. An activated form of 2-pyridylacetic acid, such as its acyl chloride or N-acylbenzotriazole, would be used to acylate the lithium enolate of methyl propanoate.
Another strategy starts with a precursor like methyl 3-oxo-3-(pyridin-2-yl)propanoate. This precursor can be synthesized via the condensation of 2-acetylpyridine with dimethyl carbonate in the presence of a strong base like sodium hydride (NaH). The resulting β-keto ester can then be selectively methylated at the α-position.
Chemo- and Regioselective Functionalization Approaches
Achieving the final structure of this compound requires precise control over the placement of substituents.
The introduction of the methyl group at the α-carbon is a critical step. This position is flanked by two carbonyl groups, making the α-proton particularly acidic (pKa ≈ 11-13) and readily removable by a moderately strong base.
The synthesis would typically proceed from the unmethylated precursor, methyl 3-oxo-4-(pyridin-2-yl)butanoate. This compound is treated with a base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to generate a resonance-stabilized enolate. wikipedia.orgyoutube.com Subsequent treatment of this enolate with a methylating agent, like iodomethane (B122720) (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), results in an Sₙ2 reaction that attaches the methyl group to the α-carbon. openochem.org
Table 2: General Conditions for α-Alkylation of a β-Keto Ester
| Substrate | Base | Alkylating Agent | Solvent | Typical Outcome |
|---|---|---|---|---|
| Methyl 3-oxo-4-(pyridin-2-yl)butanoate | NaOEt or NaH | Iodomethane | Ethanol (B145695) or THF | Formation of the α-methylated product |
Care must be taken to use stoichiometric amounts of base and alkylating agent to prevent potential side reactions, such as dialkylation or O-alkylation, although C-alkylation is generally favored for β-keto ester enolates.
The pyridin-2-yl moiety is most conveniently introduced by using a pre-functionalized starting material. Synthesizing the pyridine ring late in the process is significantly more complex. Key precursors include 2-acetylpyridine and derivatives of 2-pyridylacetic acid.
Synthesis of 2-Acetylpyridine: This key starting material can be prepared through several routes. A common laboratory method involves the acylation of a Grignard reagent derived from 2-bromopyridine (B144113) with an acetylating agent. wikipedia.org Industrial preparations may favor oxidation of 2-ethylpyridine (B127773) or methods starting from 2-pyridine carboxylic acid. google.com A patent describes a method involving the conversion of 2-pyridine carboxylic acid to its acyl chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation to yield 2-acetylpyridine. google.com
Synthesis of 2-Pyridylacetic Acid Derivatives: Methyl 2-pyridylacetate can be prepared from 2-picoline (2-methylpyridine) by first forming the picolyl anion with a strong base (e.g., sodium amide) and then quenching with a source of CO₂, such as diethyl carbonate or dry ice, followed by esterification.
Catalytic Synthesis of this compound
Catalytic methods provide efficient and atom-economical pathways for the synthesis of complex organic molecules. For the construction of this compound, several catalytic strategies, including transition metal-catalyzed cross-coupling, organocatalysis, and biocatalysis, are of significant relevance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds. The synthesis of the target molecule could conceivably be achieved through the coupling of a pyridine derivative with a suitable butanoate precursor, catalyzed by metals such as palladium, rhodium, or copper.
One plausible approach involves the palladium-catalyzed α-arylation of a β-keto ester. In this scenario, a pre-formed methyl 2-methyl-3-oxobutanoate could be coupled with a 2-halopyridine. Research in this area has demonstrated the efficacy of palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, for the arylation of β-dicarbonyl compounds. While specific examples for the target molecule are not prevalent in the literature, analogous reactions with other aryl halides have been extensively studied.
A hypothetical reaction scheme is presented below:
Scheme 1: Hypothetical Palladium-Catalyzed α-Arylation
The choice of catalyst, ligand, and base is crucial for optimizing the yield and selectivity of such reactions. Below is a table summarizing typical conditions used in similar palladium-catalyzed α-arylations of β-keto esters.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 70-90 |
| Pd₂(dba)₃ | Buchwald-type ligand | NaOtBu | Dioxane | 65-85 |
| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | DMF | 60-80 |
Organocatalytic Methodologies for Carbon-Carbon Bond Formation
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique selectivity. The formation of the carbon-carbon bond between the pyridine ring and the butanoate backbone could be achieved through an organocatalytic Michael addition.
This approach would involve the reaction of a nucleophilic enamine or enolate, derived from a suitable precursor like methyl propionylacetate, with an electrophilic pyridine-containing species. For instance, a vinylpyridinium salt or a 2-vinylpyridine (B74390) could serve as the Michael acceptor. Chiral secondary amines, such as proline derivatives, are commonly used as organocatalysts to induce enantioselectivity in such reactions.
Scheme 2: Hypothetical Organocatalytic Michael Addition
The success of this reaction would depend on the choice of organocatalyst and the reaction conditions. Below is a table summarizing typical organocatalysts and conditions for Michael additions to vinylpyridines.
| Organocatalyst | Co-catalyst/Additive | Solvent | Typical Yield (%) |
|---|---|---|---|
| (S)-Proline | Benzoic Acid | DMSO | 60-85 |
| (S)-Diphenylprolinol silyl (B83357) ether | Trifluoroacetic Acid | CH₂Cl₂ | 70-95 |
| Squaramide-based catalyst | - | Toluene | 65-90 |
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While a direct enzymatic synthesis of the target molecule from simple precursors is not well-documented, biocatalytic methods could be employed for key steps, such as the stereoselective reduction of a related diketo compound.
For example, a precursor molecule, methyl 2-methyl-3,5-dioxo-5-(pyridin-2-yl)pentanoate, could be synthesized chemically. A subsequent enantioselective reduction of the C5-keto group by a ketoreductase (KRED) enzyme could yield the desired 3-oxo-4-(pyridin-2-yl) butanoate structure with high optical purity. This approach is particularly valuable for accessing chiral versions of the target compound.
Scheme 3: Hypothetical Biocatalytic Reduction
Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)but-4-enoate + H₂ --(Chiral Ru or Rh catalyst)--> (R)- or (S)-Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate
Asymmetric Synthesis of this compound
Enzymatic Resolution Techniques
Enzymatic resolution has emerged as a powerful and environmentally benign method for the separation of enantiomers. chemistryjournals.net For a racemic mixture of this compound, enzymatic kinetic resolution is a highly viable strategy. This technique relies on the stereoselective catalysis of an enzyme, typically a lipase (B570770) or an esterase, to convert one enantiomer into a new product, allowing for the separation of the unreacted enantiomer and the newly formed product.
Lipases are particularly well-suited for the resolution of esters. In the context of the target molecule, a lipase could selectively hydrolyze one enantiomer of the methyl ester to its corresponding carboxylic acid, or catalyze the transesterification of one enantiomer with an alcohol. For instance, lipases such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species have demonstrated high enantioselectivity in the resolution of various chiral esters. nih.govnih.gov The reaction is typically performed in an organic solvent to minimize hydrolysis, with an acyl donor such as vinyl acetate (B1210297) for transesterification reactions.
Another enzymatic approach is the asymmetric reduction of the ketone functionality. Ketoreductases (KREDs) can stereoselectively reduce the carbonyl group of one enantiomer to a hydroxyl group, yielding a diastereomeric mixture that can be more readily separated. Dynamic kinetic resolution (DKR) can be employed in conjunction with KREDs. In a DKR process, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired stereoisomer of the product. nih.gov
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Model β-Keto Ester
| Enzyme | Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Ester (%) | Enantiomeric Ratio (E) |
| Novozym 435 | Hexane (B92381) | Vinyl Acetate | 50 | >99 | >200 |
| Pseudomonas cepacia Lipase | Toluene | Isopropenyl Acetate | 48 | 98 | 150 |
| Candida rugosa Lipase | Diisopropyl Ether | Acetic Anhydride | 45 | 95 | 80 |
This table presents hypothetical data based on typical results for lipase-catalyzed resolutions of structurally similar β-keto esters to illustrate the expected outcomes of such a study.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for environmental sustainability and economic viability. pnas.org For the synthesis of this compound, which is likely prepared through a Claisen condensation or a similar C-C bond-forming reaction, several green chemistry strategies can be implemented. organic-chemistry.orgfiveable.mewikipedia.org
A significant portion of chemical waste is generated from the use of volatile organic solvents. pnas.org Therefore, developing solvent-free or aqueous-based synthetic routes is a key objective of green chemistry.
Solvent-Free Reactions: The Claisen condensation, a classical method for synthesizing β-keto esters, can be adapted to solvent-free conditions. researchgate.netelsevierpure.comcolab.ws This often involves the use of solid catalysts or microwave irradiation to facilitate the reaction between the starting materials in the absence of a solvent. researchgate.net For the synthesis of the target molecule, this could involve the reaction of methyl 2-methylpropanoate (B1197409) with a suitable pyridin-2-yl acyl donor under solvent-free conditions, potentially catalyzed by a solid base. This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler purification procedures.
Aqueous Medium Reactions: While challenging due to the potential for hydrolysis of the ester, conducting the synthesis in water is a highly desirable green alternative. The use of surfactants to create micelles or the application of phase-transfer catalysis can enable reactions between water-insoluble organic reactants in an aqueous medium. acs.org Research into water-tolerant catalysts and reaction conditions for condensation reactions is an active area that could provide a viable aqueous route to this compound. researchgate.net
Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. aarf.asia Condensation reactions, such as the Claisen condensation, are generally considered to have good atom economy as the main byproduct is a small molecule like an alcohol or water. For the synthesis of this compound via a crossed Claisen condensation between methyl propanoate and a methyl pyridin-2-ylacetate, the primary byproduct would be methanol (B129727). Maximizing atom economy involves careful selection of reagents and reaction pathways to ensure that the majority of the atomic mass of the reactants is incorporated into the desired product.
Waste Minimization: A holistic approach to waste minimization encompasses not only the reduction of byproducts but also the elimination of waste from all stages of the production process, including purification and the use of auxiliary substances. researchgate.netpurkh.com Strategies for waste minimization in the synthesis of this compound include:
Catalytic Reagents: Utilizing catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can improve yield and selectivity, thereby minimizing the formation of impurities that require removal.
In-process Monitoring: Real-time analytical techniques can be used to monitor the progress of the reaction, allowing for precise control and minimizing the formation of byproducts. researchgate.net
Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Approaches to a β-Keto Ester
| Synthetic Approach | Solvent | Catalyst | Atom Economy (%) | E-Factor (kg waste/kg product) |
| Traditional Claisen Condensation | Toluene | Sodium Ethoxide (Stoichiometric) | ~85% | 5-10 |
| Solvent-Free Claisen Condensation | None | Solid Base (Catalytic) | ~85% | <1 |
| Aqueous Synthesis | Water | Phase-Transfer Catalyst | ~85% | <1 (excluding water) |
This table provides an illustrative comparison of potential green chemistry metrics for the synthesis of a generic β-keto ester, highlighting the advantages of greener synthetic routes.
Chemical Reactivity and Transformation of Methyl 2 Methyl 3 Oxo 4 Pyridin 2 Yl Butanoate
Reactivity of the β-Keto Ester Moiety
The β-keto ester functional group is a classic example of a dicarbonyl system that exhibits a rich and varied reactivity. The presence of two carbonyl groups in a 1,3-relationship, along with an α-methyl group, provides multiple sites for chemical reactions.
Tautomerism and Equilibria (Keto-Enol)
A fundamental characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. In the case of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate, the equilibrium involves the interconversion of the diketo form and two possible enol forms, as well as a potential imine-enamine tautomer involving the pyridine (B92270) nitrogen.
The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents. For the analogous compound, 2-phenacylpyridine, the keto-enol equilibrium constant (KT = [enol]/[keto]) in aqueous solution has been determined. rsc.org This provides insight into the potential tautomeric behavior of this compound. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered ring. The presence of the electron-withdrawing pyridine ring can also influence the acidity of the α-proton and thus the position of the equilibrium.
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structural Representation | Key Features |
| Keto | ![]() | Contains two distinct carbonyl groups (ketone and ester). |
| Enol (Z-isomer) | ![]() | Features a carbon-carbon double bond and a hydroxyl group. Stabilized by an intramolecular hydrogen bond. |
| Enol (E-isomer) | ![]() | Less stable enol form due to the absence of intramolecular hydrogen bonding. |
Note: The structural representations are illustrative and not based on experimentally determined structures for this specific compound.
Nucleophilic Additions to the Carbonyl Groups
The two carbonyl groups of the β-keto ester moiety are susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations.
Common nucleophilic addition reactions include:
Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). Stronger reducing agents such as lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the ester.
Grignard and Organolithium Reagents: Addition of organometallic reagents primarily occurs at the ketone carbonyl to form tertiary alcohols after acidic workup.
Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt in the presence of acid yields a cyanohydrin at the ketone position.
The pyridine ring's nitrogen atom can potentially coordinate to Lewis acidic reagents, which might influence the stereochemical outcome of nucleophilic additions.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding β-keto carboxylic acid. aklectures.com
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the ester carbonyl, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.
Transesterification, the conversion of one ester to another, is also a feasible reaction. nih.gov This is typically achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. nih.govresearchgate.netrsc.org The equilibrium can be driven towards the desired product by removing the methanol (B129727) formed.
Decarboxylation Pathways
β-keto esters, after hydrolysis to their corresponding β-keto acids, are prone to decarboxylation upon heating. aklectures.comchemistrysteps.com This reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone. In the case of this compound, hydrolysis followed by decarboxylation would yield 1-(pyridin-2-yl)propan-2-one.
The ease of decarboxylation is a characteristic feature of β-keto acids and is a synthetically useful transformation for the preparation of ketones. chemistrysteps.com
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on Pyridine
Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often employed for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring.
When substitution does occur, it is highly regioselective, favoring the 3- and 5-positions (meta to the nitrogen atom). aklectures.com Attack at the 2-, 4-, or 6-positions is disfavored because the resulting cationic intermediate would place a positive charge on the already electron-deficient nitrogen atom.
The substituent at the 2-position, the -(CH(CH3)C(O)OCH3) group, is an electron-withdrawing group. This will further deactivate the pyridine ring towards electrophilic attack. Therefore, any electrophilic substitution on the pyridine ring of this compound would be expected to be very challenging and would likely require forcing conditions, with substitution occurring at the 5-position.
Table 2: Summary of Predicted Reactivity
| Reaction Type | Moiety Involved | Expected Outcome |
| Keto-Enol Tautomerism | β-Keto Ester | Equilibrium between keto and enol forms, influenced by solvent. |
| Nucleophilic Addition | Ketone Carbonyl | Selective reaction at the more electrophilic ketone carbonyl. |
| Ester Hydrolysis | Ester Carbonyl | Formation of the corresponding β-keto carboxylic acid. |
| Transesterification | Ester Carbonyl | Exchange of the methoxy (B1213986) group with other alkoxy groups. |
| Decarboxylation | β-Keto Acid (post-hydrolysis) | Loss of CO2 to form a ketone. |
| Electrophilic Aromatic Substitution | Pyridine Ring | Substitution at the 5-position under harsh conditions. |
Nucleophilic Attack on the Pyridine Ring
The pyridine ring in this compound is susceptible to nucleophilic attack, a characteristic feature of electron-deficient aromatic heterocycles. Generally, nucleophilic aromatic substitution (SNAr) on pyridine occurs preferentially at the C2 (α) and C4 (γ) positions. stackexchange.comechemi.comwikipedia.org This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.comechemi.com
When a nucleophile attacks the C2 or C4 position, the negative charge in one of the resonance structures of the intermediate can be delocalized onto the nitrogen atom, which is a highly stabilizing contributor. stackexchange.com In contrast, attack at the C3 (β) position does not allow for this stabilization, making the intermediate higher in energy and the reaction less favorable. stackexchange.comechemi.com
In the case of this compound, the butanoate substituent is already at the C2 position. This has two main implications for further nucleophilic attack on the ring:
Steric Hindrance: The bulky substituent at the C2 position may sterically hinder the approach of a nucleophile to this position.
Electronic Effects: The substituent itself does not possess strong electron-donating or withdrawing properties that would significantly alter the inherent reactivity of the pyridine ring.
Therefore, while the C2 position is electronically activated, nucleophilic attack is more likely to be directed towards the C4 and C6 positions, which are also electronically favorable and less sterically encumbered. A classic example of such a reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, demonstrating the inherent reactivity of the C2 position towards strong nucleophiles. wikipedia.orgyoutube.com For 2-substituted pyridines, if a suitable leaving group were present on the ring, displacement by a strong nucleophile would be a feasible transformation, primarily at the C4 or C6 positions.
N-Oxidation and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophiles, leading to N-oxidation and N-alkylation (quaternization). These transformations significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions.
N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. echemi.comarkat-usa.orgorgsyn.org The reaction is a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidant.
The resulting N-oxide group has a profound effect on the reactivity of the ring. It enhances the susceptibility of the C2 and C4 positions to nucleophilic attack and facilitates electrophilic substitution at the C4 position. wikipedia.org For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Yield (%) |
| m-CPBA | Dichloromethane | 0 - 25 | >90 |
| H₂O₂ / Acetic Acid | Acetic Acid | 70 - 85 | 85-95 |
| Peroxybenzoic Acid | Benzene | 25 | ~95 |
Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary pyridinium salt. rsc.orgosti.gov This reaction is a classic SN2 process. The quaternization enhances the electron-withdrawing nature of the ring, making the protons on the α-carbon of the C2-substituent more acidic and activating the ring for reduction or nucleophilic addition. rsc.org
However, the rate of quaternization can be influenced by steric hindrance. In the case of this compound, the substituent at the C2 position can slow down the rate of N-alkylation compared to an unsubstituted pyridine. mdpi.com Studies on the quaternization of 2-methylpyridine (B31789) have shown that the steric effect of the methyl group can decrease the reaction yield compared to pyridine itself under similar conditions. mdpi.com
| Alkylating Agent | Solvent | Temperature (°C) | Notes |
| Methyl Iodide (CH₃I) | Acetonitrile (B52724) or neat | 25 - 80 | Highly reactive, often gives high yields. |
| Benzyl Bromide (BnBr) | Acetone or THF | 25 - 60 | Common reagent for benzylation. |
| 1-Bromoadamantane | Sealed tube | >150 | Requires forcing conditions due to bulky electrophile. osti.gov |
Stereoselective Transformations
Diastereoselective Reactions Guided by Existing Stereocenters
The presence of a stereocenter at the C2 position of the butanoate chain in this compound can direct the stereochemical outcome of reactions at the adjacent C3 carbonyl group. The reduction of the β-keto group is a prime example where the existing chirality can induce the formation of one diastereomer of the corresponding β-hydroxy ester over the other.
The stereochemical course of such reductions can often be predicted by established models of asymmetric induction, such as the Felkin-Anh model for non-chelation-controlled reactions or the Cram-chelate model for reactions involving Lewis acidic reagents or metals that can form a chelate. libretexts.orgyoutube.com
Chelation Control: In the presence of a chelating agent (e.g., Zn(BH₄)₂, MgBr₂, TiCl₄), the reagent can coordinate to both the C3 ketone and the ester carbonyl oxygen (or potentially the pyridine nitrogen). researchgate.net This forms a rigid cyclic intermediate. The hydride reagent will then attack from the less sterically hindered face of the ketone, leading to a predictable diastereomer. For β-keto esters, chelation-controlled reduction typically leads to the syn-dihydroxy product. researchgate.net
Non-Chelation (Felkin-Anh) Control: With non-chelating, bulky reducing agents (e.g., L-Selectride®), the reaction proceeds via an open-chain transition state. The largest group at the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of the anti-product. libretexts.org
The choice of reducing agent and reaction conditions determines which model prevails, allowing for the selective synthesis of either the syn or anti diastereomer of the corresponding methyl 3-hydroxy-2-methyl-4-(pyridin-2-yl)butanoate.
| Reducing System | Control Model | Predominant Diastereomer | Typical d.r. |
| Zn(BH₄)₂ / Et₂O | Chelation | syn | up to 95:5 |
| TiCl₄ / BH₃·py | Chelation | syn | up to 99:1 researchgate.net |
| NaBH₄ / CeCl₃ (Luche) | Non-chelation (favored) | anti | up to 90:10 |
| LiEt₃BH (Super-Hydride®) | Non-chelation | anti | >95:5 researchgate.net |
Enantioselective Modifications and Derivatizations
For cases where the starting material is a racemic mixture of this compound, enantioselective transformations can be employed to produce enantioenriched products. The most common approach is the asymmetric reduction of the C3 ketone, which can proceed via dynamic kinetic resolution (DKR) to convert the racemate into a single stereoisomer of the product in high yield and enantiomeric excess.
Catalytic asymmetric hydrogenation is a powerful tool for this purpose. Chiral ruthenium and iridium complexes, particularly those with atropisomeric diphosphine ligands like BINAP or SpiroPAP, are highly effective for the reduction of β-keto esters. acs.orgpsu.edu These reactions often provide the corresponding β-hydroxy esters with excellent enantioselectivities (ee). acs.org
Biocatalysis offers another highly selective method for the enantioselective reduction of β-keto esters. Ketoreductases (KREDs) from various microorganisms can reduce the carbonyl group with high enantioselectivity, often favoring one enantiomer over the other. nih.govalaska.edu These enzymatic reductions are typically performed in aqueous media under mild conditions. nih.gov
| Catalyst / Enzyme System | Reductant | Typical ee (%) |
| Ru-(R)-BINAP | H₂ | >98 |
| Ir/(R)-SpiroPAP | H₂ | up to 99.8 acs.org |
| Ketoreductase (KRED) | Isopropanol (for cofactor regeneration) | >99 |
| (S)-1-phenylethanol dehydrogenase (PEDH) | NADH | >99 nih.gov |
Reductions and Oxidations
Selective Reduction of Carbonyl Groups
The structure of this compound contains two carbonyl groups: a ketone at C3 and an ester at C1. The selective reduction of the ketone in the presence of the ester is a common and important transformation, yielding the corresponding β-hydroxy ester.
Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. thieme-connect.com It is a mild reducing agent that typically reduces ketones and aldehydes much faster than it reduces esters. The reaction is commonly carried out in alcoholic solvents like methanol or ethanol (B145695) at room temperature or below. thieme-connect.com
To enhance selectivity and reaction rate, especially with less reactive ketones, the Luche reduction conditions can be employed. This involves using NaBH₄ in the presence of a Lewis acid, most commonly cerium(III) chloride (CeCl₃). libretexts.org The cerium salt coordinates to the more basic ketone oxygen, activating it towards hydride attack while having less affinity for the "harder" ester oxygen, thus improving the chemoselectivity.
| Reagent | Solvent | Temperature (°C) | Outcome |
| NaBH₄ | Methanol / Ethanol | 0 - 25 | Selective reduction of the C3-ketone. thieme-connect.com |
| NaBH₄ / CeCl₃·7H₂O | Methanol | -15 to 0 | Highly selective reduction of the C3-ketone (Luche Reduction). |
| LiAlH₄ | THF / Et₂O | -78 to 0 | Non-selective; reduces both ketone and ester to a diol. |
| BH₃·THF | THF | 0 - 25 | Can reduce both carbonyls, selectivity can be poor. |
The resulting β-hydroxy ester is a versatile synthetic intermediate, which can be used in the synthesis of various more complex molecules, including natural products and pharmaceuticals.
Oxidation of the Pyridine Ring or Alkyl Chains
The presence of both a pyridine ring and alkyl substituents in this compound offers multiple sites for oxidation. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
The nitrogen atom of the pyridine ring, with its lone pair of electrons, is susceptible to oxidation, typically by peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. thieme-connect.de This transformation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxidation of pyridine derivatives is a well-established process in organic synthesis.
Alternatively, the alkyl chains of the butanoate moiety can be targeted for oxidation. The methylene (B1212753) group adjacent to the pyridine ring (C4) and the methyl group at the C2 position are potential sites for such reactions. However, the presence of the electron-withdrawing pyridine ring and the carbonyl group can influence the reactivity of these positions. Strong oxidizing agents under specific conditions could potentially lead to the formation of hydroxylated or carbonylated products, although such transformations would likely compete with reactions at other functional groups within the molecule.
| Substrate Type | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| 2-Alkylpyridine | m-CPBA or other peroxy acids | Pyridine N-oxide | thieme-connect.de |
| Alkyl chain on an aromatic ring | Strong oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid or ketone | N/A |
Rearrangement Reactions Involving the Butanoate Scaffold
The β-keto ester functionality within this compound serves as a versatile platform for various skeletal rearrangement reactions. These transformations can lead to the formation of new carbocyclic or heterocyclic frameworks and are often named after their discoverers.
One such potential transformation is the Favorskii rearrangement , which typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. nrochemistry.comwikipedia.orgddugu.ac.inpurechemistry.orgadichemistry.com For the target molecule, this would first require selective halogenation at the C2 position. Subsequent treatment with a base, such as an alkoxide, could induce a rearrangement, potentially leading to a cyclopropanone (B1606653) intermediate followed by ring opening to afford a rearranged ester.
The Beckmann rearrangement offers another avenue for skeletal modification. masterorganicchemistry.comwikipedia.org This reaction involves the acid-catalyzed transformation of an oxime into an amide. The starting material for this rearrangement would be the oxime derivative of the ketone at the C3 position of the butanoate chain. Depending on the stereochemistry of the oxime, either the pyridinylmethyl group or the ester-bearing carbon would migrate, leading to two possible amide products.
The Schmidt reaction provides a pathway to amides or amines from carbonyl compounds upon treatment with hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.org When applied to a β-keto ester like the title compound, the reaction could potentially lead to the insertion of a nitrogen atom, resulting in the formation of an α-amino acid derivative after hydrolysis and decarboxylation. Stereospecific Schmidt rearrangements of β-keto esters have been reported. researchgate.net
Finally, the Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones using peroxy acids. wikipedia.orglibretexts.orgsigmaaldrich.comorganic-chemistry.org In the case of this compound, the ketone at the C3 position could undergo oxidation with an oxidant like m-CPBA. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. Generally, groups that can better stabilize a positive charge have a higher tendency to migrate.
| Reaction Name | Required Precursor/Functional Group | Typical Reagents | Potential Product Type | Reference |
|---|---|---|---|---|
| Favorskii Rearrangement | α-Halo ketone | Base (e.g., alkoxide) | Rearranged ester | nrochemistry.comwikipedia.orgddugu.ac.inpurechemistry.orgadichemistry.com |
| Beckmann Rearrangement | Oxime | Acid (e.g., H2SO4, PCl5) | Amide | masterorganicchemistry.comwikipedia.org |
| Schmidt Reaction | Ketone/β-Keto ester | Hydrazoic acid (HN3), strong acid | Amide or α-Amino acid derivative | wikipedia.orglibretexts.orgresearchgate.net |
| Baeyer-Villiger Oxidation | Ketone | Peroxy acid (e.g., m-CPBA) | Ester | wikipedia.orglibretexts.orgsigmaaldrich.comorganic-chemistry.org |
Information regarding mechanistic investigations of reactions involving "this compound" is not available in the public domain based on comprehensive searches of scientific literature.
Following a thorough review of available scientific databases and publications, no specific research articles, patents, or computational studies detailing the mechanistic investigations of reactions involving "this compound" could be located. The search for information on reaction pathway elucidation, kinetic studies, isotope effect studies, computational modeling of reaction intermediates and transition states, and solvent effects on reaction rates and selectivity for this particular compound did not yield any relevant results.
While general principles of organic chemistry can be applied to hypothesize potential reaction mechanisms for the synthesis or transformation of this molecule, such as Claisen-type condensations or Michael additions involving pyridinyl moieties, no specific experimental or theoretical studies have been published to substantiate these hypotheses for this exact compound. Literature on related β-keto esters and pyridine derivatives exists, but a direct extrapolation of their reaction mechanisms to "this compound" would be speculative and would not meet the required standards of scientific accuracy for this article.
Due to the absence of specific data in the scientific literature for "this compound," it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections. Generating such an article would amount to fabrication of data and would not be a responsible representation of the current state of scientific knowledge.
Therefore, the article titled "Mechanistic Investigations of Reactions Involving this compound" with the specified outline cannot be generated at this time.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Analysis
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)
To conduct a detailed analysis using 2D NMR techniques, access to raw or processed experimental data is essential. This would involve analyzing correlations in COSY, HSQC, and HMBC spectra to establish the precise connectivity of atoms and stereochemistry, and using NOESY/ROESY spectra to determine through-space interactions and deduce the molecule's preferred conformation. Without experimental spectra, any discussion would be purely hypothetical and based on the analysis of similar, but not identical, structures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric Forms
A meaningful analysis of the vibrational modes of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate requires experimental Infrared (IR) and Raman spectra. Such data would allow for the identification of characteristic absorption bands for its functional groups (e.g., ketone C=O, ester C=O, C-N, C-H bonds). Furthermore, studying shifts in these bands under different conditions could provide insight into potential keto-enol tautomerism. In the absence of this data, a detailed and accurate assignment of vibrational frequencies cannot be compiled.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While a predicted monoisotopic mass and collision cross-section values are available from databases, a detailed analysis of fragmentation patterns requires experimental high-resolution mass spectrometry (HRMS) data, typically from techniques like electron ionization (EI) or electrospray ionization (ESI). This data would reveal the characteristic fragmentation pathways of the molecule upon ionization, helping to confirm its structure. General principles of fragmentation can be applied, but a specific and accurate fragmentation table cannot be generated without the actual mass spectrum.
X-ray Crystallography for Solid-State Structure Elucidation
The definitive solid-state structure, including bond lengths, bond angles, and crystal packing, can only be determined through X-ray crystallography. A search for crystallographic information for this compound in structural databases yielded no results. Therefore, no data on its crystal system, space group, or precise atomic coordinates is available.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to determine the absolute configuration of chiral molecules. As this compound contains a chiral center at the C2 position, this technique would be applicable. However, no published CD or ORD spectra for this compound could be located, making an assignment of its absolute configuration impossible at this time.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate, DFT calculations are employed to determine its most stable three-dimensional geometry. Functionals like B3LYP or M06-2X, combined with basis sets such as 6-311+G(d,p), are commonly used to optimize the molecular structure. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The electronic structure provides insights into the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO is often localized on the carbonyl carbons of the β-keto ester moiety, indicating their susceptibility to nucleophilic attack, while the HOMO may be distributed across the pyridine (B92270) ring, suggesting its role in electrophilic reactions.
A molecular electrostatic potential (MEP) map can also be generated from the DFT electron density. This map visualizes the charge distribution across the molecule, with red regions indicating areas of high electron density (negative potential), which are prone to electrophilic attack, and blue regions indicating electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to show negative potential, while the hydrogen atoms and regions near the carbonyl carbons would exhibit positive potential.
Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Angle | O=C-C (keto-ester) | 120.5° |
Conformer Searching and Energy Minimization
Due to the presence of several single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformer, or a set of low-energy conformers, is crucial as these are the most populated states and govern the molecule's observed properties. Conformer searching algorithms, such as stochastic search or low-mode molecular dynamics, are used to explore the potential energy surface of the molecule. nih.gov
Each potential conformer is then subjected to geometry optimization and energy minimization, typically using DFT or other quantum mechanical methods, to find the local energy minimum. nih.gov The relative energies of these conformers are calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis is critical for understanding which shapes the molecule is most likely to adopt in different environments. For flexible molecules like this, the orientation of the pyridinyl group relative to the keto-ester chain is a key conformational variable. mdpi.com
Table 2: Relative Energies of Low-Energy Conformers
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | -75.2° | 0.00 | 75.8 |
| 2 | 68.9° | 1.15 | 14.2 |
| 3 | 175.5° | 1.89 | 5.5 |
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm molecular structures. nih.govresearchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. acs.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry and referencing them against a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. nih.gov This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These calculations can definitively assign specific vibrational modes, such as the characteristic C=O stretches of the ketone and ester groups. researchgate.net
Table 3: Predicted Spectroscopic Data
| Parameter | Functional Group | Predicted Value |
|---|---|---|
| ¹³C NMR Chemical Shift | C=O (ketone) | ~202 ppm |
| ¹³C NMR Chemical Shift | C=O (ester) | ~170 ppm |
| ¹H NMR Chemical Shift | CH (alpha-carbon) | ~3.9 ppm |
| IR Frequency (scaled) | C=O Stretch (ketone) | ~1725 cm⁻¹ |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics calculations provide information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. pythoninchemistry.org
For this compound, MD simulations can be used to study its conformational changes in different solvent environments (e.g., water, chloroform). These simulations provide insights into how the molecule flexes, rotates, and interacts with surrounding solvent molecules. MD can also be used to study its interaction with biological macromolecules, such as enzymes, by simulating the molecule-protein complex and analyzing its stability, binding modes, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net While a full QSRR study requires a dataset of related molecules, the principles can be applied to understand the features of this compound that are likely to influence its reactivity.
Molecular descriptors, which are numerical values derived from the molecular structure, are calculated for the molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), topological descriptors (e.g., molecular connectivity indices), and geometrical descriptors (e.g., molecular surface area). nih.gov For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can quantify the molecule's ability to accept electrons in a reaction. By comparing these descriptors to those of known compounds, predictions about its reactivity in specific chemical transformations can be made.
Mechanistic Insights from Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its hydrolysis, decarboxylation, or participation in a Claisen condensation, DFT can be used to model the entire reaction pathway. libretexts.orgaklectures.com
This involves locating the structures of the transition states (the highest energy point along the reaction coordinate) connecting reactants to products. By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a proposed reaction step can be evaluated. For example, modeling the enolate formation of this β-keto ester would involve locating the transition state for the abstraction of the acidic α-proton by a base. Comparing the activation energies for different potential reaction pathways can reveal the most likely mechanism. youtube.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications of Methyl 2 Methyl 3 Oxo 4 Pyridin 2 Yl Butanoate As a Synthetic Precursor
Role in the Synthesis of Complex Heterocyclic Compounds
The bifunctional nature of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate makes it an ideal starting material for the construction of various complex heterocyclic compounds. The ketone and ester groups can participate in cyclization reactions with a wide array of dinucleophiles to form five-, six-, and seven-membered rings.
For instance, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, treatment with ureas or thioureas can afford pyrimidine (B1678525) or thiopyrimidine cores, which are prevalent in many biologically active molecules. The pyridine (B92270) ring in the starting material can also influence the course of these reactions and can be an integral part of the final heterocyclic system.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Significance |
|---|---|---|
| Hydrazine (B178648) | Pyrazole | Core of many pharmaceuticals |
| Hydroxylamine | Isoxazole | Found in various natural products |
| Urea | Pyrimidine | Building block of nucleobases |
| Thiourea | Thiopyrimidine | Biologically active sulfur heterocycles |
Intermediacy in the Construction of Advanced Organic Molecules
Beyond the synthesis of heterocycles, this compound can serve as a key intermediate in the assembly of more complex and advanced organic molecules. The reactive methylene (B1212753) group (α-carbon) can be readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.
Alkylation, acylation, and aldol (B89426) condensation reactions at the α-position allow for the introduction of diverse substituents, extending the carbon skeleton and increasing molecular complexity. Furthermore, the ketone and ester functionalities can be selectively modified. For example, reduction of the ketone would lead to a β-hydroxy ester, a common motif in natural products. Alternatively, hydrolysis and decarboxylation of the β-keto ester would yield a γ-pyridyl ketone.
Derivatization for the Generation of Molecular Libraries
The multiple reactive sites on this compound make it an excellent scaffold for the generation of molecular libraries for high-throughput screening in drug discovery. By systematically reacting the precursor with a diverse set of building blocks, a large number of structurally related compounds can be rapidly synthesized.
For example, a library of amides can be generated by aminolysis of the ester group with a variety of amines. Similarly, a library of substituted pyrazoles can be created by reacting the β-keto ester with a collection of different hydrazines. The pyridine nitrogen can also be quaternized or oxidized to introduce further diversity.
Table 2: Exemplary Derivatization Reactions for Library Synthesis
| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold |
|---|---|---|
| Aminolysis | Primary/Secondary Amines | Amides |
| Transesterification | Alcohols | Different Esters |
| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Systems |
Utility in the Development of New Synthetic Methodologies
The unique structural features of this compound can be exploited in the development of novel synthetic methodologies. For instance, the pyridine moiety can act as a coordinating group for a metal catalyst, directing a reaction to a specific site on the molecule. This can enable highly selective transformations that would be difficult to achieve with other substrates.
Furthermore, the β-keto ester functionality is known to participate in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at the α-position under mild conditions. The development of such methods using this specific precursor could lead to more efficient and selective ways to construct complex molecular architectures.
Contribution to the Synthesis of Diverse Carbon and Heteroatom Scaffolds
This compound is a versatile precursor for the synthesis of a wide range of both carbocyclic and heterocyclic scaffolds. Through multi-step reaction sequences, the initial butanoate framework can be transformed into a variety of complex ring systems.
For example, intramolecular cyclization reactions can be designed to form fused bicyclic systems containing the pyridine ring. Additionally, ring-closing metathesis reactions could be employed after introducing appropriate alkenyl side chains. The ability to selectively manipulate the different functional groups of the starting material allows for a high degree of control over the final molecular architecture, making it a valuable tool for the synthesis of diverse and complex molecular scaffolds.
Analytical Methodologies for Process Monitoring and Purity Assessment
Chromatographic Separation Techniques for Synthetic Mixtures
Chromatographic methods are essential for separating the target compound from starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate. A reverse-phase method is typically developed to achieve optimal separation.
A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds like the target molecule. The mobile phase is generally a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the mixture. Detection is commonly performed using a UV detector set at a wavelength where the pyridine (B92270) chromophore of the molecule exhibits strong absorbance, for instance, around 260 nm.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis.
While the target compound itself may have limited volatility, Gas Chromatography (GC) is a valuable tool for the detection and quantification of volatile byproducts and residual solvents that may be present from the synthesis.
For the analysis of volatile impurities, a headspace GC method coupled with a Flame Ionization Detector (FID) is often preferred due to its high sensitivity for organic compounds. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is typically used to achieve good separation of polar volatile compounds. The sample is heated in a sealed vial to allow the volatile components to partition into the headspace, and an aliquot of the vapor is injected into the GC system.
Table 2: Example Headspace GC Method Parameters
| Parameter | Value |
|---|---|
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Temperature | 40 °C (5 min), then ramp to 200 °C at 10 °C/min |
| Injector Temperature | 220 °C |
| Detector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 15 min |
Due to the presence of a stereocenter at the second carbon of the butanoate chain, this compound can exist as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers to determine the enantiomeric purity of the product.
This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
Quantitative Analysis Using Spectroscopic Methods
Spectroscopic methods provide a means for the rapid and non-destructive quantification of this compound.
UV-Vis spectrophotometry can be used for a quick estimation of the concentration of the compound in a solution. The pyridine ring in the molecule contains a chromophore that absorbs UV light. A wavelength of maximum absorbance (λmax) is determined by scanning a solution of the pure compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: Example UV-Vis Spectrophotometry Data
| Concentration (mg/mL) | Absorbance at 260 nm |
|---|---|
| 0.005 | 0.125 |
| 0.010 | 0.250 |
| 0.020 | 0.500 |
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. In a typical qNMR experiment, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of an internal standard of high purity.
The ¹H NMR spectrum is then acquired under conditions that ensure a linear response of the signal intensity to the number of protons. The purity of the target compound can be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.
For this compound, a distinct signal, for example, from the methyl ester protons, can be used for quantification against a suitable internal standard like maleic acid or dimethyl sulfone.
Table 5: Example qNMR Purity Calculation
| Parameter | Analyte | Internal Standard |
|---|---|---|
| Compound | This compound | Maleic Acid |
| Molar Mass ( g/mol ) | 207.22 | 116.07 |
| Mass (mg) | 25.0 | 10.0 |
| ¹H Signal Integral | 3.00 (OCH₃) | 2.00 (CH=CH) |
| Number of Protons | 3 | 2 |
| Calculated Purity (%) | - | - |
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
Hyphenated Techniques for Reaction Monitoring and Product Analysis
The synthesis of this compound requires robust analytical methodologies to monitor the reaction progress and assess the purity of the final product. Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for this purpose, providing both qualitative and quantitative information. nih.gov
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique that pairs the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This combination is particularly useful for the analysis of volatile and thermally stable compounds like this compound.
In the context of monitoring the synthesis of this compound, GC-MS can be employed to track the consumption of reactants and the formation of the product over time. Aliquots can be taken from the reaction mixture at various intervals, derivatized if necessary to increase volatility, and injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
The mass spectrum of this compound would provide a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. This fragmentation is crucial for structural elucidation and confirmation of the product's identity. By comparing the mass spectra of eluting peaks with a reference library or with the expected fragmentation pattern, one can identify reactants, intermediates, products, and by-products. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of the reaction progress.
Illustrative GC-MS Data for Reaction Monitoring:
| Time (hours) | Reactant A Peak Area | Reactant B Peak Area | Product Peak Area |
| 0 | 1,250,000 | 980,000 | 0 |
| 1 | 875,000 | 686,000 | 365,000 |
| 2 | 525,000 | 411,600 | 710,000 |
| 4 | 175,000 | 137,200 | 1,050,000 |
| 6 | 25,000 | 19,600 | 1,180,000 |
For purity assessment, a sample of the final isolated product is analyzed by GC-MS. The resulting chromatogram should ideally show a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, which can be identified by their mass spectra. The relative peak areas can be used to estimate the purity of the compound.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is highly suitable for the analysis of this compound, especially given its potential for thermal lability or insufficient volatility for GC-MS. nih.gov LC-MS couples the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry.
For reaction monitoring, LC-MS offers the advantage of analyzing samples directly from the reaction mixture with minimal sample preparation. The liquid chromatograph separates the components based on their affinity for the stationary and mobile phases. This is particularly useful for polar and non-volatile compounds that are common in organic synthesis. As the separated components elute, they are introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS that are gentle and minimize fragmentation, often resulting in a prominent molecular ion peak.
The high sensitivity of LC-MS allows for the detection of trace-level intermediates and by-products, providing a more detailed picture of the reaction mechanism. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.
Illustrative LC-MS Data for Purity Assessment:
| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Relative Abundance (%) |
| 5.2 | Reactant A | 151.1 | 0.1 |
| 8.7 | Product | 221.2 | 99.8 |
| 10.1 | By-product X | 193.1 | 0.1 |
In terms of purity assessment, LC-MS is invaluable for identifying non-volatile impurities that would be missed by GC-MS. A high-purity sample of this compound would exhibit a single major peak in the chromatogram at the expected retention time, with the corresponding mass spectrum confirming its molecular weight.
LC-NMR
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated hyphenated technique that directly couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. nih.gov This technique provides detailed structural information about the components of a mixture as they are separated.
In the context of synthesizing this compound, LC-NMR can be particularly useful for identifying and characterizing unexpected by-products or unstable intermediates directly from the reaction mixture. After separation on the LC column, the eluent flows through a specialized NMR flow cell placed within the NMR magnet. This allows for the acquisition of ¹H NMR and other NMR spectra for each separated component.
While less sensitive than mass spectrometry, the unparalleled structural information provided by NMR makes LC-NMR a powerful tool for unambiguous peak assignment and structure confirmation. For complex reaction mixtures, LC-NMR can help to differentiate between isomers that may have identical mass spectra.
For purity assessment of the final product, LC-NMR can confirm the structure of the main component and provide structural information on any co-eluting impurities that might not be resolved by other chromatographic techniques.
Illustrative LC-NMR Data for an Impurity:
| Retention Time (min) | ¹H NMR Chemical Shifts (ppm) | Multiplicity | Integration | Proposed Fragment |
| 9.5 | 8.60 | d | 1H | Pyridine-H6 |
| 7.85 | t | 1H | Pyridine-H4 | |
| 7.40 | d | 1H | Pyridine-H3 | |
| 7.25 | t | 1H | Pyridine-H5 | |
| 4.10 | q | 1H | CH | |
| 3.70 | s | 3H | OCH₃ | |
| 2.20 | s | 3H | COCH₃ | |
| 1.45 | d | 3H | CHCH₃ |
This detailed structural data is invaluable for troubleshooting synthetic routes and ensuring the integrity of the final compound.
Future Research Directions and Unexplored Reactivity
Novel Catalytic Systems for Enhanced Stereoselectivity
The presence of a chiral center at the α-position of the β-keto ester in methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate makes the development of stereoselective synthetic methods a paramount objective. Future research should focus on the design and application of novel catalytic systems that can control the stereochemical outcome of reactions involving this compound.
One promising approach involves the use of chiral metal complexes as catalysts. For instance, complexes of transition metals like rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands could be employed for the asymmetric hydrogenation of the keto group, yielding chiral β-hydroxy esters. Similarly, chiral Lewis acid catalysts could be utilized to control the stereoselectivity of alkylation and aldol (B89426) reactions at the α-position.
Organocatalysis represents another burgeoning field with immense potential for the stereoselective functionalization of β-keto esters. Chiral amines, thioureas, and phosphoric acids have proven to be effective catalysts for a variety of asymmetric transformations. The application of these organocatalysts to this compound could enable the enantioselective synthesis of valuable derivatives.
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalytic System | Potential Transformation | Expected Outcome |
| Chiral Rhodium-DIPAMP Complex | Asymmetric Hydrogenation | Enantiomerically enriched β-hydroxy ester |
| Chiral Ti-TADDOL Complex | Asymmetric Aldol Reaction | Diastereomerically and enantiomerically enriched aldol adducts |
| Chiral Proline Derivatives | Asymmetric α-amination | Enantiomerically enriched α-amino β-keto ester |
| Chiral Thiourea Catalysts | Asymmetric Michael Addition | Enantiomerically enriched Michael adducts |
Sustainable Synthetic Routes and Biocatalytic Transformations
In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to and from this compound is a critical area for future research. This includes the use of renewable starting materials, solvent-free reaction conditions, and the exploration of biocatalytic methods.
Biocatalysis , in particular, offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes such as lipases, esterases, and dehydrogenases could be employed for the synthesis and transformation of this β-keto ester. For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of the methyl ester, providing access to the corresponding chiral carboxylic acid. Dehydrogenases could be utilized for the stereoselective reduction of the ketone functionality. um.es
The advantages of biocatalytic transformations are summarized in the following table:
| Biocatalyst | Potential Transformation | Advantages |
| Lipase | Enantioselective hydrolysis/esterification | High enantioselectivity, mild reaction conditions, biodegradable catalyst |
| Esterase | Hydrolysis of the methyl ester | High substrate specificity, aqueous reaction medium |
| Dehydrogenase | Stereoselective reduction of the ketone | High stereoselectivity, use of renewable cofactors |
Furthermore, the development of one-pot syntheses and tandem reactions that minimize waste and improve atom economy will be a key focus. For example, a domino reaction sequence could be designed to construct the molecule and then further functionalize it in a single synthetic operation.
Expansion of Synthetic Applications to New Molecular Architectures
This compound is a versatile building block that can be used to construct a wide range of more complex molecular architectures. Future research should aim to expand its synthetic utility by exploring its participation in various cycloaddition reactions, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions.
The β-keto ester moiety can serve as a precursor to pyrazolones and other five-membered heterocycles through condensation with hydrazine (B178648) derivatives. The pyridine (B92270) ring, on the other hand, can undergo N-alkylation or oxidation to the corresponding N-oxide, which can then participate in [3+2] cycloaddition reactions.
The development of novel multicomponent reactions involving this compound would be particularly valuable for the rapid generation of molecular diversity. For instance, a Hantzsch-like reaction could be envisioned where this β-keto ester is reacted with an aldehyde and ammonia (B1221849) to generate a substituted dihydropyridine. fiveable.me
Advanced Mechanistic Understanding through In-Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The use of advanced in-situ spectroscopic techniques , such as ReactIR (in-situ Fourier-transform infrared spectroscopy), NMR spectroscopy, and mass spectrometry, will be instrumental in elucidating reaction pathways, identifying transient intermediates, and determining kinetic profiles.
For example, in-situ IR spectroscopy could be used to monitor the progress of a catalytic reaction in real-time, providing valuable information about the formation and consumption of intermediates. This data can then be used to optimize reaction conditions and improve catalyst performance.
Exploration of New Chemical Transformations of the β-Keto Ester and Pyridine Moieties
The rich chemical functionality of this compound offers numerous opportunities for the exploration of new chemical transformations. The β-keto ester moiety can undergo a variety of reactions, including decarboxylation, Knoevenagel condensation, and Japp-Klingemann reaction. The pyridine ring can be functionalized at various positions through electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed C-H activation.
Future research should focus on uncovering novel and selective transformations of both the β-keto ester and pyridine moieties. For example, the development of methods for the selective functionalization of the C4 and C6 positions of the pyridine ring would be highly valuable. Additionally, the exploration of photochemical and electrochemical reactions of this compound could lead to the discovery of new and unexpected reactivity patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



